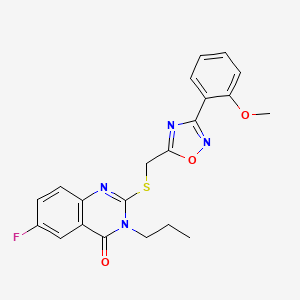![molecular formula C22H29ClN6O2 B2573823 8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione CAS No. 578744-31-7](/img/no-structure.png)
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione is a synthetic compound that belongs to the class of nonselective adenosine receptor antagonists. It is commonly referred to as PSB-36 and has been widely studied for its potential use in the treatment of various diseases.
Mechanism of Action
PSB-36 acts as a non-selective antagonist of adenosine receptors, which are involved in regulating various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the adenosine receptors, PSB-36 can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
PSB-36 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma.
Advantages and Limitations for Lab Experiments
PSB-36 is a useful tool for studying the role of adenosine receptors in various physiological processes. However, it has some limitations, including its non-selectivity for adenosine receptors and potential off-target effects. Researchers should carefully consider these limitations when designing experiments using PSB-36.
Future Directions
There are several potential future directions for research on PSB-36. One area of interest is its potential use in cancer therapy, as it has been shown to have anti-proliferative effects in cancer cells. Another area of interest is its potential use in the treatment of asthma, as it has been shown to have anti-inflammatory and anti-asthmatic effects in animal models. Additionally, further studies are needed to better understand the mechanism of action of PSB-36 and its potential off-target effects.
Synthesis Methods
The synthesis of PSB-36 involves several steps, starting from the reaction of 3-chlorophenylpiperazine with 3-methylxanthine to form 8-(3-chlorophenyl)piperazin-1-yl)-3-methylxanthine. This intermediate is then reacted with hexyl isocyanate to form 8-[4-(3-chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylxanthine. Finally, the compound is cyclized using a mixture of acetic anhydride and acetic acid to obtain the desired product, PSB-36.
Scientific Research Applications
PSB-36 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, asthma, and cardiovascular diseases. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-proliferative effects in vitro and in vivo.
properties
CAS RN |
578744-31-7 |
|---|---|
Product Name |
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione |
Molecular Formula |
C22H29ClN6O2 |
Molecular Weight |
444.96 |
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H29ClN6O2/c1-3-4-5-6-10-29-18-19(26(2)22(31)25-20(18)30)24-21(29)28-13-11-27(12-14-28)17-9-7-8-16(23)15-17/h7-9,15H,3-6,10-14H2,1-2H3,(H,25,30,31) |
InChI Key |
HJMLXIPJQNYLGM-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



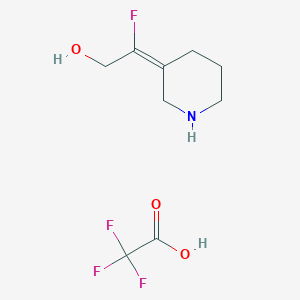

![3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2573743.png)
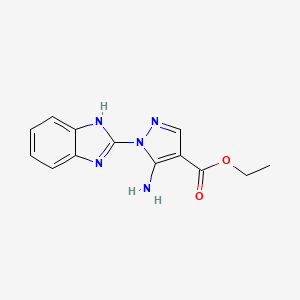
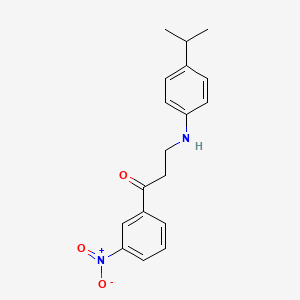
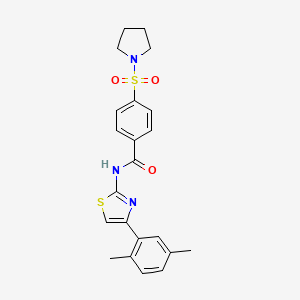
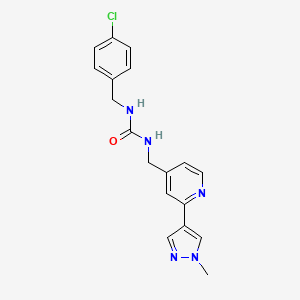
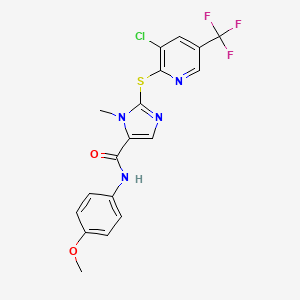
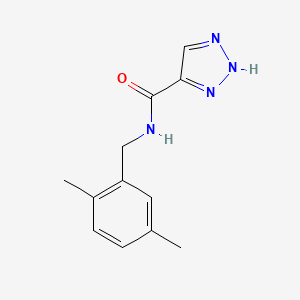
![Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2573755.png)
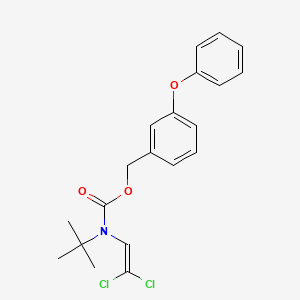

![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2573759.png)
